molecular formula C25H22N4O6S B1241199 N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B1241199
M. Wt: 506.5 g/mol
InChI Key: NGYLWEJNCRNNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis Methodology : The compound has been synthesized through a 'one-pot' reductive cyclization process. This synthesis involved the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent (Bhaskar et al., 2019).

  • Structural Characterization : The structure of the synthesized compound has been elucidated based on various spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).

Crystal Structure and Surface Analysis

  • Crystal Structure Determination : X-ray diffraction analysis has been used to study the molecular and crystal structures of similar quinoline derivatives, which provides valuable information about their geometric and electronic properties (Dyachenko et al., 2019).

  • Hirshfeld Surface Analysis : This technique has been applied to compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which is structurally related, to understand the intermolecular interactions and crystal packing (Prabhuswamy et al., 2016).

Biological Activities

  • Diuretic and Antihypertensive Properties : Quinazoline derivatives like 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide have shown strong diuretic properties and potential as new hypertension remedies (Shishkina et al., 2018).

  • Antimicrobial Evaluation : Some quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties, which highlights their potential use in combating microbial infections (Talupur et al., 2021).

  • Cytotoxicity Studies : Synthesized quinazoline derivatives have been tested for in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer therapy (Hassan et al., 2014).

Advanced Applications in Imaging and Diagnosis

  • Use in PET Imaging : Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been synthesized for studying CB1 cannabinoid receptors in the brain using positron emission tomography, showcasing the potential of quinazoline derivatives in medical imaging (Katoch-Rouse & Horti, 2003).

properties

Product Name

N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C25H22N4O6S

Molecular Weight

506.5 g/mol

IUPAC Name

N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H22N4O6S/c1-33-15-6-8-19(21(12-15)35-3)29-24(32)16-7-4-14(11-17(16)28-25(29)36)23(31)27-18-10-13(22(26)30)5-9-20(18)34-2/h4-12H,1-3H3,(H2,26,30)(H,27,31)(H,28,36)

InChI Key

NGYLWEJNCRNNIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(=O)N)OC)NC2=S)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
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N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
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N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Reactant of Route 4
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N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Reactant of Route 6
N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

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